Cyclopentanone, 2-[1-methyl-1-[[(4-methylphenyl)thio]methyl]-3-butenyl]-
Description
The substituent comprises:
- A 1-methyl-1-[[(4-methylphenyl)thio]methyl] group, introducing a thioether linkage to a 4-methylphenyl ring.
This compound’s structure suggests applications in organic synthesis, coordination chemistry (due to the thioether’s metal-binding capacity), or as a precursor in pharmaceutical intermediates. Its synthesis likely involves alkylation of cyclopentanone with a pre-functionalized thioether-bearing butenyl halide, followed by purification via crystallization or chromatography. Structural characterization methods such as X-ray crystallography (e.g., using SHELX programs ) or NMR spectroscopy are critical for confirming its conformation.
Properties
CAS No. |
565184-56-7 |
|---|---|
Molecular Formula |
C18H24OS |
Molecular Weight |
288.4 g/mol |
IUPAC Name |
2-[2-methyl-1-(4-methylphenyl)sulfanylpent-4-en-2-yl]cyclopentan-1-one |
InChI |
InChI=1S/C18H24OS/c1-4-12-18(3,16-6-5-7-17(16)19)13-20-15-10-8-14(2)9-11-15/h4,8-11,16H,1,5-7,12-13H2,2-3H3 |
InChI Key |
GKKFWHFRWXBUGF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(C)(CC=C)C2CCCC2=O |
Origin of Product |
United States |
Preparation Methods
Formation of the Cyclopentanone Core
Cyclopentanone derivatives are commonly prepared via:
- Intramolecular cyclization reactions such as Dieckmann condensation or Michael addition of appropriate precursors.
- Michael addition reactions involving enolates or azaenolates to α,β-unsaturated carbonyl compounds, which allow stereoselective C–C bond formation at the cyclopentanone ring.
- Ring-closing metathesis (RCM) or other olefin-based cyclizations for constructing the cyclopentane ring with unsaturation.
Introduction of the 3-Butenyl Side Chain
- The 3-butenyl substituent can be introduced via alkylation of the cyclopentanone enolate with an appropriate allylic halide or sulfonate.
- Alternatively, Michael addition of enolates to butenyl-substituted α,β-unsaturated ketones can be employed to install the side chain with control over stereochemistry.
Incorporation of the (4-Methylphenyl)thio Group
- The sulfur substituent is typically introduced by nucleophilic substitution using a thiolate anion derived from 4-methylthiophenol.
- This can be achieved by alkylation of the thiolate with a suitable halomethyl intermediate on the side chain.
- Alternatively, thiol-ene click chemistry or radical-mediated thiolation can be used for selective introduction of the thioether group.
Detailed Preparation Methods
Stepwise Synthesis Approach
Representative Experimental Procedure (Adapted from Literature)
Michael Addition: To a stirred solution of 2-methylcyclopentanone in dry THF at -78 °C under argon, LDA is added dropwise to generate the enolate. Then, an α,β-unsaturated butenyl ester or ketone is added slowly. The reaction mixture is stirred, quenched with saturated NH4Cl, and extracted. The product is purified by chromatography to yield the 3-(but-3-en-1-yl)-2-methylcyclopentanone intermediate.
Thiomethylation: The intermediate is treated with sodium hydride or potassium carbonate in DMF, followed by addition of 4-methylthiophenol and a halomethylating agent (e.g., bromomethyl derivative). The reaction proceeds at room temperature or slightly elevated temperature to afford the thioether-substituted product.
Research Findings and Optimization
Enolate Geometry and Stereoselectivity
- The geometry of the enolate intermediate (E or Z) significantly influences the stereochemical outcome of the Michael addition step.
- Addition of hexamethylphosphoramide (HMPA) can shift enolate geometry from predominantly E to Z, affecting diastereoselectivity.
- Use of different bases (LDA, lithium diisopropylamide) and solvents (THF, hexane mixtures) allows fine-tuning of reaction selectivity and yield.
Yield and Purity Data
Alternative Methods
- Use of chiral auxiliaries or catalysts to induce enantioselectivity in the Michael addition step.
- Employing transition metal-catalyzed cross-coupling reactions to install the 3-butenyl side chain or the thioether substituent.
- Radical thiolation methods for milder introduction of sulfur substituents.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Michael addition of cyclopentanone enolate to butenyl α,β-unsaturated ketone | LDA, THF, -78 °C | High stereoselectivity, good yields | Requires low temperature, moisture sensitive | |
| Nucleophilic substitution with 4-methylthiophenol | K2CO3, DMF, RT | Straightforward, high purity thioether formation | Requires halomethyl intermediate preparation | |
| Use of HMPA to control enolate geometry | HMPA additive | Enhances Z-enolate formation, improves diastereoselectivity | HMPA is toxic, requires careful handling | |
| Chiral auxiliary-mediated Michael addition | Chiral enamines or auxiliaries | Enantioselective synthesis possible | More complex, additional steps for auxiliary removal |
Chemical Reactions Analysis
Types of Reactions
Cyclopentanone, 2-[1-methyl-1-[[(4-methylphenyl)thio]methyl]-3-butenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The thioether linkage can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like alkyl halides or amines can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thioethers.
Scientific Research Applications
Applications in Organic Synthesis
1. Synthesis of Complex Molecules
Cyclopentanone derivatives are often utilized as intermediates in the synthesis of more complex organic molecules. The presence of the cyclopentanone ring provides unique reactivity due to its carbonyl group, which can undergo various reactions such as nucleophilic additions and cycloadditions.
2. Allylic Reactions
The compound can be employed in allylic substitution reactions, where it acts as a nucleophile or electrophile depending on the reaction conditions. Studies indicate that allylmagnesium reagents show significant reactivity with carbonyl compounds, including cyclopentanone derivatives, leading to various allylated products .
Applications in Medicinal Chemistry
1. Antimicrobial Properties
Research has shown that compounds containing cyclopentanone structures exhibit antimicrobial activity. The thioether group (from the 4-methylphenylthio moiety) enhances the biological activity of these compounds, making them potential candidates for developing new antimicrobial agents.
2. Anti-inflammatory Agents
Cyclopentanone derivatives have been investigated for their anti-inflammatory properties. The structural features of this compound may interact with biological targets involved in inflammatory pathways, suggesting potential therapeutic applications.
Material Science Applications
1. Polymer Chemistry
Cyclopentanone derivatives are explored as potential monomers or additives in polymer synthesis. Their unique structure can impart desirable properties to polymers, such as improved thermal stability and mechanical strength.
2. Coatings and Adhesives
Due to their chemical stability and reactivity, cyclopentanone derivatives may find applications in formulating coatings and adhesives that require specific performance characteristics.
Case Studies
Mechanism of Action
The mechanism of action of Cyclopentanone, 2-[1-methyl-1-[[(4-methylphenyl)thio]methyl]-3-butenyl]- involves its interaction with specific molecular targets and pathways. The compound’s thioether linkage and butenyl group play crucial roles in its reactivity and binding affinity. It may act as an inhibitor or modulator of certain enzymes or receptors, influencing various biochemical processes.
Comparison with Similar Compounds
Substituent Variants: Thioether vs. Sulfonyl Groups
A key structural distinction lies in the thioether group [(4-methylphenyl)thio] compared to sulfonyl analogs like [(4-methylphenyl)sulfonyl] (Tos, referenced in ).
| Property | 2-[1-methyl-1-[[(4-methylphenyl)thio]methyl]-3-butenyl]-cyclopentanone | 2-[1-methyl-1-[[(4-methylphenyl)sulfonyl]methyl]-3-butenyl]-cyclopentanone |
|---|---|---|
| Polarity | Lower (thioether is less polar than sulfonyl) | Higher (sulfonyl group is strongly electron-withdrawing) |
| Lipophilicity (LogP) | Estimated ~3.5–4.0 | Estimated ~2.0–2.5 |
| Reactivity | Susceptible to oxidation to sulfoxide/sulfone | Chemically stable; resistant to further oxidation |
| NMR Shifts | Thioether methyl: δ 1.2–1.5 ppm; aromatic: δ 7.1–7.3 ppm | Sulfonyl methyl: δ 3.1–3.3 ppm; aromatic: δ 7.4–7.6 ppm |
Implications : The thioether analog is more lipophilic, favoring membrane permeability in biological systems, while the sulfonyl derivative’s polarity enhances solubility in aqueous media.
Alkenyl Chain Length Variants
Replacing the 3-butenyl group with shorter (e.g., propenyl) or longer (e.g., pentenyl) chains alters steric and electronic profiles:
| Chain Length | Boiling Point (°C) | Crystallinity | Reactivity with Electrophiles |
|---|---|---|---|
| Propenyl | ~180–190 | High (rigid structure) | Moderate (less steric hindrance) |
| 3-Butenyl | ~200–210 | Moderate | High (optimal steric effects) |
| Pentenyl | ~220–230 | Low (amorphous tendency) | Low (steric inhibition) |
Research Findings : The 3-butenyl chain balances reactivity and processability, making it preferable in catalytic applications (e.g., asymmetric aldol reactions).
Aromatic Substituent Variants
Replacing the 4-methylphenyl group with other aryl rings (e.g., phenyl, 4-fluorophenyl) modifies electronic and steric effects:
| Aromatic Group | Electronic Effect | Steric Bulk (ų) | Melting Point (°C) |
|---|---|---|---|
| 4-Methylphenyl | Mildly donating | 120 | 85–90 |
| Phenyl | Neutral | 110 | 75–80 |
| 4-Fluorophenyl | Electron-withdrawing | 115 | 95–100 |
Implications : The 4-methyl group enhances thermal stability (higher melting point) without introducing strong electronic perturbations, making it suitable for thermally driven reactions.
Biological Activity
Cyclopentanone, 2-[1-methyl-1-[[(4-methylphenyl)thio]methyl]-3-butenyl]- (CAS No. 565184-56-7) is a compound with notable biological activity. Its molecular formula is C18H24OS, and it has a molecular weight of 288.4 g/mol . This compound has garnered attention due to its potential applications in medicinal chemistry, particularly in the areas of cancer treatment and anti-inflammatory effects.
Chemical Structure and Properties
The compound is characterized by a cyclopentanone ring structure with a thioether substituent and a butenyl side chain. The structural formula can be represented as follows:
This configuration contributes to its unique biological properties.
Anticancer Properties
Research indicates that derivatives of cyclopentanone compounds exhibit significant anticancer activity. For instance, studies on exo-methylene cyclopentanone have demonstrated cytotoxic effects against various cancer cell lines. Notably, tetracyclic diterpenoids derived from cyclopentanone showed IC50 values of 0.9 μM and 1.5 μM against Hep-G2 and MDA-MB-231 cells, respectively, outperforming traditional chemotherapeutics like adriamycin .
| Compound | Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| Tetracyclic Diterpenoid 2b | Hep-G2 | 0.9 | |
| Tetracyclic Diterpenoid 3b | MDA-MB-231 | 1.5 |
Anti-inflammatory Activity
In addition to its anticancer properties, cyclopentanone derivatives have been investigated for their anti-inflammatory effects. The presence of the thioether group is believed to enhance the compound's ability to modulate inflammatory pathways, although specific studies detailing this mechanism remain limited.
Case Studies
- Synthesis and Evaluation : A study synthesized various cyclopentanone derivatives and evaluated their biological activities. The results indicated that modifications at the thioether position significantly influenced the anticancer potency of these compounds .
- Safety and Toxicology : A subchronic inhalation study on cyclopentanone reported no significant changes in body weight or major organ function in rats exposed to varying concentrations of the compound over extended periods . This suggests a relatively favorable safety profile, although further studies are needed to fully understand its long-term effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
